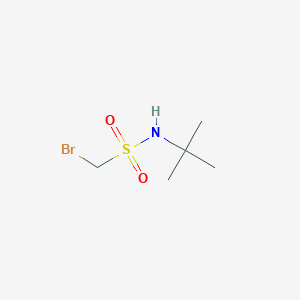

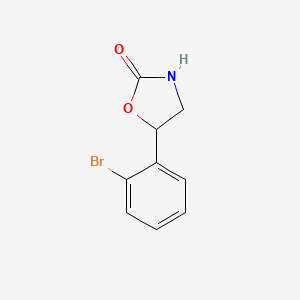

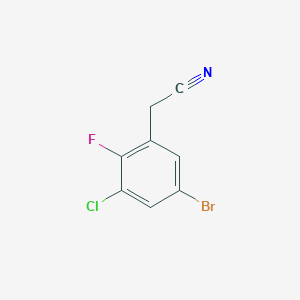

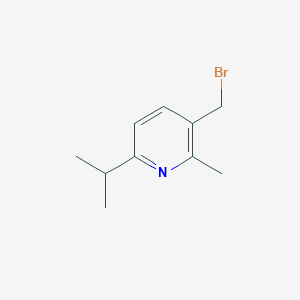

![molecular formula C7H11NO B1380818 5-Azaspiro[2.5]octan-6-one CAS No. 1378599-96-2](/img/structure/B1380818.png)

5-Azaspiro[2.5]octan-6-one

Overview

Description

Synthesis Analysis

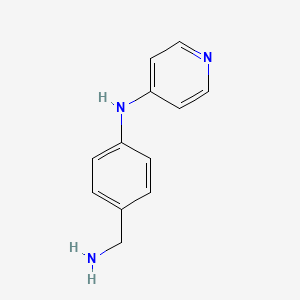

The synthesis of 5-Azaspiro[2.5]octan-6-one involves the reaction of an isatin derivative with a cyclic amine. This compound has been used in biocatalysis to synthesize a variety of compounds, including isoprenoids, fatty acids, and polyketides. It has also been used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrichemicals, and polymers.Molecular Structure Analysis

The molecular weight of 5-Azaspiro[2.5]octan-6-one is 125.17 . The IUPAC name for this compound is 5-azaspiro[2.5]octan-6-one .Scientific Research Applications

Structural Significance in Pharmaceuticals

Nitrogen heterocycles, including structures similar to 5-Azaspiro[2.5]octan-6-one, are pivotal in the pharmaceutical industry. An analysis of U.S. FDA-approved drugs revealed that a significant percentage contain nitrogen heterocycles, underscoring their importance in drug development. These heterocycles are involved in a wide range of therapeutic areas, from antimicrobial to anticancer agents, highlighting their versatility and utility in medicinal chemistry (Vitaku, Smith, & Njardarson, 2014).

Antioxidant Activity Analysis

The study of antioxidants is crucial for understanding the therapeutic potential of compounds, including those related to 5-Azaspiro[2.5]octan-6-one. Various analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are employed to assess the antioxidant capacity of compounds. These methods have been applied to a wide array of substances, potentially including derivatives of 5-Azaspiro[2.5]octan-6-one, to evaluate their efficacy in scavenging free radicals and contributing to antioxidant defenses (Munteanu & Apetrei, 2021).

Role in Supramolecular Chemistry

The structural features of compounds like 5-Azaspiro[2.5]octan-6-one make them suitable candidates for applications in supramolecular chemistry. Their ability to engage in hydrogen bonding and other non-covalent interactions allows for the formation of complex structures with potential applications in nanotechnology, polymer science, and even biomedical fields. This highlights the broader applicability of such heterocycles beyond their immediate pharmaceutical uses (Cantekin, de Greef, & Palmans, 2012).

Mechanism of Action

Mode of Action

The specific mode of action of 5-Azaspiro[25]octane, a related compound, acts as a selective electrophilic aminating agent for N-, S-, C-, and O-nucleophiles . This suggests that 5-Azaspiro[2.5]octan-6-one may interact with its targets in a similar manner.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 5-Azaspiro[24±110 °C, and its predicted density is 111±01 g/cm3 . These properties may influence its bioavailability.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Azaspiro[2 , suggesting that it may be relatively stable under a variety of environmental conditions.

properties

IUPAC Name |

5-azaspiro[2.5]octan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-6-1-2-7(3-4-7)5-8-6/h1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYDLMLJXBSNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2)CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[2.5]octan-6-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1380740.png)

![1-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1380747.png)

![Amino[4-(isopropylsulfanyl)phenyl]acetic acid](/img/structure/B1380753.png)

![2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol](/img/structure/B1380756.png)